molecular formula C11H12N4O B028084 3-Hydrazino-6-(4-methoxyphenyl)pyridazine CAS No. 18772-76-4

3-Hydrazino-6-(4-methoxyphenyl)pyridazine

Cat. No. B028084
CAS RN: 18772-76-4
M. Wt: 216.24 g/mol
InChI Key: ASGDUFOXUMFAMV-UHFFFAOYSA-N
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Description

“3-Hydrazino-6-(4-methoxyphenyl)pyridazine” is a chemical compound with the molecular formula C11H12N4O. It has an average mass of 216.239 Da and a mono-isotopic mass of 216.101105 Da .


Molecular Structure Analysis

The molecular structure of “3-Hydrazino-6-(4-methoxyphenyl)pyridazine” consists of a pyridazine ring substituted with a hydrazino group at the 3-position and a 4-methoxyphenyl group at the 6-position .


Physical And Chemical Properties Analysis

“3-Hydrazino-6-(4-methoxyphenyl)pyridazine” has a density of 1.3±0.1 g/cm3, a boiling point of 485.0±40.0 °C at 760 mmHg, and a flash point of 247.1±27.3 °C. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Pharmacology: Antihypertensive Agents

In pharmacology, this compound has been explored for its potential as an antihypertensive agent . Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive effects . The hydrazino group attached to the pyridazine ring can act on the vascular smooth muscle, potentially leading to vasodilation and subsequent blood pressure reduction.

Medicinal Chemistry: Anticancer Research

Within medicinal chemistry, 3-Hydrazino-6-(4-methoxyphenyl)pyridazine is utilized in the synthesis of compounds with anticancer properties . Its structure allows for interaction with various biological targets, which can be leveraged to design drugs that inhibit cancer cell growth or induce apoptosis in malignant cells.

Biochemistry: Enzyme Inhibition

Biochemically, this compound can serve as an enzyme inhibitor . The hydrazine moiety can bind to the active sites of enzymes, altering their conformation and function. This property is particularly useful in designing inhibitors for enzymes that are overexpressed in diseases such as cancer or bacterial infections .

Agriculture: Herbicide Development

In agriculture, 3-Hydrazino-6-(4-methoxyphenyl)pyridazine may be used in the development of herbicides . Its ability to interfere with plant enzyme systems can lead to the creation of herbicides that are more selective and environmentally friendly .

Material Science: Polymer Synthesis

The compound’s reactive groups make it a candidate for polymer synthesis applications in material science. It can act as a monomer or a cross-linking agent, contributing to the development of new polymeric materials with enhanced properties for industrial use .

Chemical Synthesis: Building Block for Complex Molecules

Finally, in chemical synthesis, 3-Hydrazino-6-(4-methoxyphenyl)pyridazine is a valuable building block for constructing more complex molecules. Its versatile structure allows for a variety of chemical reactions, enabling the synthesis of a diverse array of compounds for further research and development .

Mechanism of Action

While the specific mechanism of action for “3-Hydrazino-6-(4-methoxyphenyl)pyridazine” is not available, related compounds have been studied for their inhibitory effects on acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .

properties

IUPAC Name

[6-(4-methoxyphenyl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGDUFOXUMFAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577853
Record name 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18772-76-4
Record name 3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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